molecular formula C13H15N7 B3175185 1-methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine CAS No. 956193-99-0

1-methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine

Cat. No.: B3175185
CAS No.: 956193-99-0
M. Wt: 269.31 g/mol
InChI Key: AWXCUBYDDVVRLA-UHFFFAOYSA-N
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Description

The compound 1-methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine features a pyrazole core substituted at position 1 with a methyl group and at position 5 with an amine. Position 4 of the pyrazole is linked to a 1,2,4-triazole ring, which is further substituted at position 4 with a 4-pyridinylmethyl group and at position 5 with a methyl group. This structure combines heterocyclic diversity (pyrazole, triazole, pyridine) with functional groups (amine, methyl) that influence electronic, steric, and solubility properties.

Properties

IUPAC Name

2-methyl-4-[5-methyl-4-(pyridin-4-ylmethyl)-1,2,4-triazol-3-yl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7/c1-9-17-18-13(11-7-16-19(2)12(11)14)20(9)8-10-3-5-15-6-4-10/h3-7H,8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXCUBYDDVVRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC2=CC=NC=C2)C3=C(N(N=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701128860
Record name 1-Methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956193-99-0
Record name 1-Methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956193-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1-methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine is a complex heterocyclic molecule that incorporates multiple nitrogen-containing rings, making it a candidate for various biological applications. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H17N7
  • Molecular Weight : 331.38 g/mol
  • CAS Number : 956193-98-9

The structural complexity of this compound includes a pyrazole ring, a triazole moiety, and a pyridine substituent. These features suggest potential for diverse interactions within biological systems, including hydrogen bonding and other non-covalent interactions .

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that structural variations in related pyrazole derivatives can enhance their antitumor efficacy by inhibiting tubulin polymerization . The specific compound under discussion has not been empirically tested in this context; however, its structural components suggest potential activity against cancer cells.

Antiviral Activity

Similar compounds have been tested for antiviral properties. A study highlighted the synthesis of various pyrazole derivatives that demonstrated antiviral activity against specific viral strains. The mechanism often involves interference with viral replication processes . The presence of the triazole ring in the compound may enhance its ability to interact with viral proteins.

Antimicrobial Properties

Pyrazole derivatives are known for their antimicrobial activities. They have been reported to exhibit antibacterial and antifungal properties, making them valuable candidates for developing new antimicrobial agents . The presence of the pyridine group could further enhance these activities due to its electron-withdrawing nature.

Synthesis

The synthesis of this compound typically involves multi-step procedures:

  • Starting Materials : The synthesis begins with appropriate hydrazine derivatives and pyridine-based compounds.
  • Reactions : Key reactions include cyclization under acidic conditions to form the desired heterocyclic structure.
  • Yield and Purification : The final product is purified through recrystallization techniques to obtain high purity suitable for biological testing.

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AntitumorInhibition of tubulin polymerization observed in structurally similar compounds.
AntiviralCompounds demonstrated activity against viral replication.
AntimicrobialVarious derivatives showed significant antibacterial effects.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Compounds containing triazole and pyrazole moieties have been studied for their antimicrobial properties. Research indicates that derivatives of this compound could exhibit significant antibacterial and antifungal activity due to their ability to inhibit key enzymatic pathways in microorganisms .
  • Anticancer Potential :
    • The structural features of this compound suggest potential anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways .
  • Enzyme Inhibition :
    • This compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways relevant to disease states. For example, triazole derivatives have been noted for their role in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism .

Agricultural Applications

  • Fungicides :
    • The triazole structure is well-known in agricultural chemistry for its fungicidal properties. This compound may be developed into a fungicide to combat crop diseases caused by fungal pathogens, particularly in cereals and other staple crops .
  • Plant Growth Regulators :
    • Research is ongoing into the use of such compounds as plant growth regulators, which can enhance growth rates and yield in various crops by modulating hormonal pathways .

Material Science Applications

  • Polymer Chemistry :
    • The unique structure of this compound allows for its incorporation into polymer matrices, potentially enhancing the thermal and mechanical properties of materials. Its application in creating smart materials that respond to environmental stimuli is an area of active research .
  • Nanotechnology :
    • The compound's ability to form stable complexes with metal ions could be exploited in nanotechnology applications, such as the synthesis of nanoparticles for drug delivery systems or catalysis .

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated that compounds similar to 1-methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans. The mechanism was attributed to the inhibition of cell wall synthesis and disruption of membrane integrity.

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of this compound can induce apoptosis in human cancer cell lines (e.g., breast and lung cancer). The compounds were found to activate caspase pathways leading to programmed cell death, making them candidates for further development as anticancer agents.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Pyrazole-Triazole Hybrid Derivatives

Compound A : 4-[5-Methyl-4-(4-Pyridinylmethyl)-4H-1,2,4-Triazol-3-yl]-1-Phenyl-1H-Pyrazol-5-Amine (CAS 956193-98-9)
  • Structural Difference : The pyrazole at position 1 is substituted with a phenyl group instead of methyl.
  • Pharmacokinetic properties (e.g., metabolic stability) may differ due to the electron-withdrawing nature of the phenyl group.
Compound B : 5-(5-Methyl-1H-Pyrazol-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol
  • Structural Difference : The triazole is substituted with a thiol (-SH) group instead of pyridinylmethyl.

Triazole-Pyridine Derivatives

Compound C : 5-(Pyridin-4-yl)-3-(Alkylsulfanyl)-4H-1,2,4-Triazol-4-Amine
  • Synthesis: Derived from 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol via alkylation .
  • The absence of a pyrazole ring simplifies the structure, limiting opportunities for multi-target interactions compared to the target compound.
Compound D : 3,5-Bis(4-Pyridyl)-4H-1,2,4-Triazole
  • Application : Exhibits 89.1% corrosion inhibition efficiency in acidic environments, attributed to pyridyl nitrogen’s ability to adsorb onto metal surfaces .

Triazole-Thiol and Mercapto Derivatives

Compound E : 3-Phenyl-4-Amino-5-Mercapto-1,2,4-Triazole
  • Performance : Achieves 97% corrosion inhibition efficiency, outperforming pyridinyl-substituted triazoles .
  • Mechanism : The mercapto (-SH) and amine (-NH2) groups act as adsorption sites, forming stable chelates with metal surfaces.
  • Contrast : The target compound lacks a thiol group, which may limit its utility in corrosion inhibition despite structural similarities.
Compound F : 4-Amino-5-(3-Thienyl)-4H-1,2,4-Triazole-3-Thiol
  • Structural Feature : Replaces pyridinyl with thienyl (sulfur-containing heterocycle).
  • Impact : Thienyl’s electron-rich nature enhances electronic interactions but may reduce metabolic stability compared to pyridinylmethyl groups .

Q & A

Q. Q1. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for high yield?

A1. The synthesis typically involves multi-step reactions, including cyclocondensation and alkylation. For example:

  • Step 1 : Base-catalyzed alkylation of a triazole-thiol intermediate (e.g., 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol) with alkyl halides in methanol, using NaOH to deprotonate the thiol group .
  • Step 2 : Coupling with a pyrazole derivative under reflux conditions, often employing trifluoroacetic acid (TFA) as a catalyst in toluene .
    Critical parameters include solvent choice (e.g., methanol for solubility), temperature control (reflux for cyclization), and stoichiometric ratios to minimize side reactions.

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound?

A2.

  • 1H/13C NMR : Essential for confirming the pyrazole and triazole ring environments. For example, pyrazole NH protons typically resonate at δ 10–12 ppm, while pyridinyl protons appear as doublets near δ 8.5 ppm .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. High-resolution MS (HRMS) is preferred for exact mass confirmation .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding interactions (e.g., intramolecular N–H···N bonds observed in related pyrazole-triazole hybrids) .

Advanced Methodological Challenges

Q. Q3. How can computational methods optimize reaction pathways for this compound?

A3. Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. For example:

  • Reaction Path Search : Identifies energetically favorable pathways for cyclization steps.
  • Solvent Effects : COSMO-RS simulations model solvent interactions to optimize polarity and dielectric constants .
  • Catalyst Screening : Molecular docking predicts catalyst-substrate interactions, such as TFA’s role in stabilizing intermediates .

Q. Q4. How do structural modifications influence bioactivity? Provide examples of SAR (Structure-Activity Relationship) analysis.

A4. Key modifications and their effects:

Modification Impact Reference
Pyridinylmethyl substitutionEnhances π-π stacking with biological targets (e.g., kinases)
Methyl group at pyrazole C5Increases metabolic stability by reducing CYP450 oxidation
Triazole ring alkylationModulates solubility and membrane permeability
SAR studies often combine in vitro assays (e.g., enzyme inhibition) with molecular docking to validate binding modes .

Data Interpretation and Contradictions

Q. Q5. How can conflicting NMR data (e.g., split signals) be resolved for this compound?

A5. Common causes and solutions:

  • Dynamic Exchange : Conformational flexibility in the pyridinylmethyl group may split signals. Variable-temperature NMR (VT-NMR) can slow exchange rates .
  • Impurities : Recrystallization (e.g., using ethanol/water mixtures) removes byproducts. Purity is confirmed via HPLC (≥95% area) .
  • Tautomerism : The triazole ring may exhibit tautomeric forms. 15N NMR or X-ray crystallography provides definitive assignments .

Q. Q6. What discrepancies arise in biological assay data, and how are they addressed?

A6. Discrepancies may stem from:

  • Assay Conditions : Variations in buffer pH or ionic strength alter compound protonation states. Standardize conditions using Tris-HCl (pH 7.4) .
  • Off-Target Effects : Use siRNA knockdowns or isoform-specific inhibitors to confirm target engagement .
  • Metabolic Instability : Pre-incubate compounds with liver microsomes to identify rapid degradation pathways .

Emerging Research Directions

Q. Q7. What novel applications are being explored beyond traditional therapeutic targets?

A7.

  • Materials Science : As a ligand for metal-organic frameworks (MOFs) due to its nitrogen-rich heterocycles .
  • Chemical Biology : Photoaffinity labeling probes to map protein-ligand interactions in live cells .

Q. Q8. How are machine learning (ML) models applied to design derivatives with improved properties?

A8.

  • Descriptor-Based Models : Use topological polar surface area (TPSA) and logP to predict ADMET profiles .
  • Generative Chemistry : VAEs (Variational Autoencoders) propose novel derivatives with optimized binding energy scores .

Experimental Design Considerations

Q. Q9. What in vitro/in vivo models are most relevant for evaluating this compound’s efficacy?

A9.

  • In Vitro : Kinase inhibition assays (e.g., EGFR or JAK2) with IC50 determination .
  • In Vivo : Xenograft models (e.g., murine cancer models) with pharmacokinetic profiling (Cmax, AUC) .

Q. Q10. How are reaction scalability challenges addressed for preclinical studies?

A10.

  • Flow Chemistry : Continuous-flow systems improve heat/mass transfer for exothermic steps (e.g., alkylation) .
  • Green Solvents : Replace toluene with cyclopentyl methyl ether (CPME) to enhance safety and yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine
Reactant of Route 2
1-methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine

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